molecular formula C8H11N B13181571 2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile

2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile

Katalognummer: B13181571
Molekulargewicht: 121.18 g/mol
InChI-Schlüssel: BCDPVTLXAFHURL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{Bicyclo[310]hexan-3-yl}acetonitrile is an organic compound characterized by a bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a range of cyclopropene and cyclopropylaniline derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of photoredox catalysts and efficient reaction conditions are key factors in optimizing industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve reducing agents, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions can occur under specific conditions, leading to the replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to optimize yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Its derivatives may have therapeutic potential, particularly in the development of new drugs.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to engage in specific binding interactions, influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-{Bicyclo[3.1.0]hexan-3-yl}acetic acid: This compound shares a similar bicyclic structure but differs in its functional group.

    Bicyclo[3.1.0]hexanes: These compounds have a similar core structure but may vary in their substituents and functional groups.

Uniqueness

2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile is unique due to its specific nitrile functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, distinguishing it from other bicyclic compounds.

Eigenschaften

Molekularformel

C8H11N

Molekulargewicht

121.18 g/mol

IUPAC-Name

2-(3-bicyclo[3.1.0]hexanyl)acetonitrile

InChI

InChI=1S/C8H11N/c9-2-1-6-3-7-5-8(7)4-6/h6-8H,1,3-5H2

InChI-Schlüssel

BCDPVTLXAFHURL-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC2C1C2)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.